molecular formula C29H22N4O B11673059 N'-[(E)-[1,1'-Biphenyl]-4-ylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-[1,1'-Biphenyl]-4-ylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673059
M. Wt: 442.5 g/mol
InChI Key: BSKVDNMCIIVJGR-UXHLAJHPSA-N
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Description

N’-[(E)-[1,1’-Biphenyl]-4-ylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C29H22N4O. It is known for its unique structure, which includes a biphenyl group and a pyrazole ring. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[1,1’-Biphenyl]-4-ylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1,1’-biphenyl-4-carbaldehyde with 3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[1,1’-Biphenyl]-4-ylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N’-[(E)-[1,1’-Biphenyl]-4-ylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[1,1’-Biphenyl]-4-ylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[1,1’-Biphenyl]-4-ylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the biphenyl group and the pyrazole ring.

Properties

Molecular Formula

C29H22N4O

Molecular Weight

442.5 g/mol

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(4-phenylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C29H22N4O/c34-29(33-30-18-19-9-11-21(12-10-19)20-5-2-1-3-6-20)27-17-26(31-32-27)24-16-15-23-14-13-22-7-4-8-25(24)28(22)23/h1-12,15-18H,13-14H2,(H,31,32)(H,33,34)/b30-18+

InChI Key

BSKVDNMCIIVJGR-UXHLAJHPSA-N

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=CC=C(C=C5)C6=CC=CC=C6

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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